molecular formula C14H15N3O6S B3175433 ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 956938-59-3

ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B3175433
CAS No.: 956938-59-3
M. Wt: 353.35 g/mol
InChI Key: OCTVZDMCORJLDH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethyl, dimethyl, nitrophenyl, and sulfonyl groups attached to the pyrazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the condensation of 1,3-diketones with arylhydrazines under acidic conditions to form the pyrazole ring . The subsequent introduction of the ethyl, dimethyl, nitrophenyl, and sulfonyl groups can be achieved through various substitution reactions, often using reagents such as ethyl chloroformate, methyl iodide, and nitrobenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while oxidation can produce nitroso or nitro derivatives .

Scientific Research Applications

Ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both nitrophenyl and sulfonyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-4-23-14(18)13-9(2)15-16(10(13)3)24(21,22)12-7-5-6-11(8-12)17(19)20/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTVZDMCORJLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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